molecular formula C14H21NO3S B14830525 N-(4-(Cyclohexylmethyl)-2-hydroxyphenyl)methanesulfonamide

N-(4-(Cyclohexylmethyl)-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B14830525
M. Wt: 283.39 g/mol
InChI Key: STFXUGQKFSGWQE-UHFFFAOYSA-N
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Description

N-(4-(Cyclohexylmethyl)-2-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a cyclohexylmethyl group and a hydroxyphenyl group, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

N-[4-(cyclohexylmethyl)-2-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C14H21NO3S/c1-19(17,18)15-13-8-7-12(10-14(13)16)9-11-5-3-2-4-6-11/h7-8,10-11,15-16H,2-6,9H2,1H3

InChI Key

STFXUGQKFSGWQE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)CC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Cyclohexylmethyl)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of methanesulfonyl chloride with 4-(cyclohexylmethyl)-2-hydroxyaniline in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out under controlled temperature conditions to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Cyclohexylmethyl)-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DMSO, hydrogen peroxide (H2O2)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Bases: Pyridine, triethylamine (TEA)

Major Products Formed

    Oxidation: Formation of sulfonyl oxoacetamides

    Reduction: Formation of corresponding amines

    Substitution: Formation of various substituted sulfonamides

Scientific Research Applications

N-(4-(Cyclohexylmethyl)-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(Cyclohexylmethyl)-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme systems .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A widely used antibiotic.

    Ampiroxicam: An anti-inflammatory drug with a sulfonamide group.

Uniqueness

N-(4-(Cyclohexylmethyl)-2-hydroxyphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclohexylmethyl and hydroxyphenyl groups. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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